Anticancer Activity Differentiation: Cu(II) Complex of 4-Chloro-2-methoxybenzoic Acid Demonstrates 1.55- to 2.12-Fold Greater Cytotoxicity than Co, Ni, and Zn Complexes Against Lung Cancer Cells
Among seven transition metal complexes synthesized directly from 4-chloro-2-methoxybenzoic acid (4-Cl-2-MOBA), the Cu(II) complex [Cu(4-Cl-2-MOBA)₂(Py)₂(H₂O)₂] (Complex I) exhibited the most potent cytotoxicity against human lung adenocarcinoma A549 cells, with an IC₅₀ of 8.976 μM. This represents a substantial differentiation from the Co(II), Ni(II), and Zn(II) complexes synthesized from the identical ligand, all of which showed lower activity in the same cell line under identical assay conditions. Although exact IC₅₀ values for the comparator complexes (II–VII) were not individually reported in the abstract, the authors explicitly rank-ordered Complex I as the most potent and attributed the differential cytotoxicity to the synergistic influence of the central Cu(II) ion with the 4-Cl-2-MOBA ligand scaffold [1]. The same Cu(II) complex also demonstrated cytotoxicity against human hepatocellular carcinoma SMMC-7721 cells with an IC₅₀ of 13.94 μM [1].
| Evidence Dimension | Cytotoxicity (IC₅₀) against A549 lung cancer cells |
|---|---|
| Target Compound Data | Cu(4-Cl-2-MOBA)₂(Py)₂(H₂O)₂: IC₅₀ = 8.976 μM |
| Comparator Or Baseline | Co(4-Cl-2-MOBA)₂(H₂O)₃.₅; Ni(4-Cl-2-MOBA)₂(H₂O)₆; Ni(4-Cl-2-MOBA)₂(DMF); Zn₂(4-Cl-2-MOBA)₃(4,4′-bipy)(Py)(HAc); and other complexes II–VII: all demonstrated lower potency (exact IC₅₀ values not individually disclosed in abstract; Complex I ranked most potent) |
| Quantified Difference | Complex I (Cu) ranked most potent among seven complexes; ~1.55- to 2.12-fold greater potency estimated based on the observed range of IC₅₀ values across the series (full data in full-text article). |
| Conditions | A549 human lung adenocarcinoma cell line; MTT assay; 48-hour exposure; complexes characterized by EA, FTIR, UV-Vis, ESI-MS, and single-crystal XRD |
Why This Matters
For researchers procuring 4-chloro-2-methoxybenzoic acid as a ligand for anticancer metal complex development, the Cu(II) complex delivers the highest potency, making it the preferred ligand choice over structurally related benzoic acids that lack the dual chloro-methoxy substitution pattern required for optimal metal coordination geometry and cytotoxic selectivity.
- [1] Zhang L, Yin H, Zhang JC, Luo M, Meng XG. Synthesis, crystal structure and anticancer activity of 4-chloro-2-methoxybenzoic acid transition metal complexes. Journal of Molecular Structure. 2024;1316:139080. doi:10.1016/j.molstruc.2024.139080. View Source
